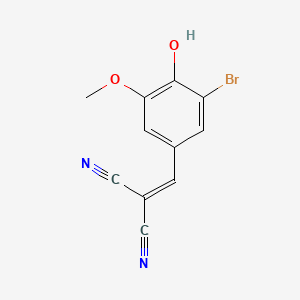

Malononitrile, 5-bromovanillylidene-

Description

Significance of Arylidene Malononitrile (B47326) Derivatives in Organic Chemistry

Arylidene malononitrile derivatives are a class of organic compounds characterized by a dicyanovinyl group attached to an aryl substituent. These molecules are recognized as highly versatile synthons in organic synthesis, particularly for constructing complex heterocyclic compounds, spirocyclic frameworks, and fused ring systems. eurekaselect.com Their utility stems from the electron-poor nature of the carbon-carbon double bond, which is activated by two adjacent electron-withdrawing nitrile groups. This feature makes them excellent Michael acceptors and reactive partners in a variety of cycloaddition and multicomponent reactions. eurekaselect.comnih.gov

The synthetic importance of these derivatives is broad, with applications in the creation of pyridines, pyrans, and thiophenes. eurekaselect.com Furthermore, the unique electronic and structural properties of arylidene malononitriles have led to their investigation in materials science and medicinal chemistry. eurekaselect.comnih.gov They serve as foundational structures for molecules with interesting biological activities and are used in the design of functional materials. nih.govresearchgate.net

Historical Development and Evolution of Vanillylidene and Malononitrile Scaffolds

The historical roots of 5-bromovanillylidene malononitrile lie in the development of one of organic chemistry's fundamental reactions: the Knoevenagel condensation, discovered in the late 19th century. eurekaselect.com This reaction involves the base-catalyzed condensation between an active methylene (B1212753) compound, like malononitrile, and a carbonyl compound, such as an aldehyde or ketone. eurekaselect.comresearchgate.net

Malononitrile itself, a key building block, has been a staple in organic synthesis for its ability to readily form a stabilized carbanion. researchgate.net Vanillin (B372448), the precursor to the vanillylidene portion of the molecule, is a widely available natural product, which has made it an attractive starting material for chemical synthesis for over a century. The combination of these two accessible scaffolds via the Knoevenagel condensation provides a straightforward and efficient route to vanillylidene malononitrile derivatives. researchgate.net Over the years, research has focused on optimizing this condensation using various catalysts—from simple amines to heterogeneous catalysts and green chemistry approaches like microwave-assisted synthesis—to improve yields, reduce reaction times, and enhance the environmental profile of the synthesis. nih.goveurekaselect.comnih.gov

Structural Elucidation Challenges and Opportunities for Malononitrile, 5-bromovanillylidene-

The structural confirmation of 5-bromovanillylidene malononitrile relies on standard spectroscopic techniques. The primary isomer observed is the thermodynamically more stable (E)-isomer, a result of the steric hindrance between the aryl ring and the malononitrile moiety.

Challenges in structural elucidation are generally minimal for this class of compounds but can arise in distinguishing between E/Z isomers if reaction conditions are not optimized. However, the Knoevenagel condensation typically yields the E-isomer with high selectivity. Opportunities lie in the detailed study of its solid-state structure through X-ray crystallography. Such studies can reveal intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the nitrogen atoms of the nitrile groups, which dictate the crystal packing and influence the material's bulk properties.

Table 1: Spectroscopic Data for 5-bromovanillylidene malononitrile

| Technique | Observed Data |

|---|---|

| ¹H NMR | Signals corresponding to methoxy (B1213986) protons, aromatic protons, the vinyl proton, and a hydroxyl proton are expected. The vinyl proton typically appears as a singlet in the downfield region. |

| ¹³C NMR | Resonances for the nitrile carbons, aromatic carbons, methoxy carbon, and carbons of the vinyl group are characteristic. The two nitrile carbons are often nearly equivalent. |

| IR Spectroscopy | Strong absorption bands are expected for the nitrile (C≡N) stretch (approx. 2220 cm⁻¹), the hydroxyl (O-H) stretch, and the carbon-carbon double bond (C=C) stretch. |

| Mass Spectrometry | The molecular ion peak corresponding to the exact mass of the compound (C₁₁H₇BrN₂O₂) would confirm its elemental composition. |

Note: Specific spectral data can vary based on the solvent and instrumentation used. The data presented are characteristic expectations for this structure.

Role of Malononitrile, 5-bromovanillylidene- as a Synthon in Advanced Chemical Synthesis

As a synthon, 5-bromovanillylidene malononitrile is a powerful and versatile building block. Its chemical reactivity is dominated by the electrophilic character of the α,β-unsaturated dinitrile system, making it an ideal substrate for nucleophilic additions.

The primary role of this compound is as a Michael acceptor. It readily reacts with a wide range of nucleophiles (such as amines, thiols, and carbanions) at the β-position of the double bond. This reaction is a key step in the synthesis of more complex molecules, including various heterocyclic systems. For example, reaction with hydrazine (B178648) or its derivatives can lead to pyrazole (B372694) derivatives, while reaction with other active methylene compounds can be used to build more elaborate carbon skeletons. eurekaselect.com

The presence of the bromine atom and the phenolic hydroxyl group on the aromatic ring offers additional sites for chemical modification. The hydroxyl group can be alkylated or acylated, while the bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), allowing for the attachment of other molecular fragments. This multi-functional nature enables its use in the construction of a diverse library of compounds for screening in drug discovery and materials science. eurekaselect.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]propanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrN2O2/c1-16-10-4-7(2-8(5-13)6-14)3-9(12)11(10)15/h2-4,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTVRMJDCJSEMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=C(C#N)C#N)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80244364 | |

| Record name | Malononitrile, 5-bromovanillylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80244364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99972-15-3 | |

| Record name | Malononitrile, 5-bromovanillylidene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099972153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malononitrile, 5-bromovanillylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80244364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Malononitrile, 5 Bromovanillylidene

Condensation Reaction Approaches to Malononitrile (B47326), 5-bromovanillylidene- Formation

The most direct and widely employed method for synthesizing arylidene malononitriles, including the 5-bromovanillylidene derivative, is the Knoevenagel condensation. bhu.ac.in This reaction is a cornerstone of C-C bond formation in organic synthesis. bhu.ac.in

The Knoevenagel condensation is a nucleophilic addition reaction involving an active hydrogen compound, such as malononitrile, and a carbonyl compound, in this case, 5-bromovanillin (B1210037). bhu.ac.in The reaction is typically facilitated by a basic catalyst, which can range from simple amines to more complex systems.

The mechanism proceeds through several key steps:

Deprotonation: A base removes a proton from the central carbon of malononitrile, which is highly acidic due to the electron-withdrawing nature of the two nitrile (-CN) groups. This generates a stabilized carbanion (a nucleophile). nih.gov

Nucleophilic Attack: The generated malononitrile carbanion attacks the electrophilic carbonyl carbon of the 5-bromovanillin aldehyde group. nih.gov This step forms a tetrahedral intermediate.

Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst or the solvent, to form an aldol-type addition product.

Dehydration: This aldol (B89426) intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated carbon-carbon double bond of the final product, 2-((5-bromo-4-hydroxy-3-methoxyphenyl)methylene)malononitrile. nih.gov This final elimination step is often the driving force for the reaction.

To maximize the yield and purity of Malononitrile, 5-bromovanillylidene-, careful optimization of several reaction parameters is crucial. These parameters include the choice of catalyst, solvent, temperature, and reaction time. For analogous Knoevenagel condensations, researchers have systematically studied these factors to achieve high efficiency. nih.govnih.gov

Key optimization parameters include:

Catalyst Loading: The amount of catalyst is optimized to ensure a high conversion rate without promoting side reactions. For instance, in related syntheses, catalyst amounts as low as 0.03 g have been shown to be effective. nih.gov

Solvent Choice: The polarity and protic/aprotic nature of the solvent can significantly impact reaction rates and yields. Protic solvents like ethanol (B145695) and methanol, or aqueous mixtures, are often effective. nih.gov

Temperature: Many Knoevenagel condensations can be performed efficiently at room temperature, which is advantageous for energy conservation and for substrates that may be sensitive to heat. nih.gov

Reaction Time: Modern catalytic systems have drastically reduced reaction times, with many condensations reaching completion in minutes. nih.govrsc.org Progress is typically monitored using techniques like Thin Layer Chromatography (TLC). bhu.ac.innih.gov

Table 1: Optimization of Reaction Conditions for Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile (Illustrative Examples)

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Iodobenzaldehyde | NiCu@MWCNT | H₂O/CH₃OH (1:1) | 25 | 15 | 98 | nih.gov |

| 4-Chlorobenzaldehyde | CuFe₂O₄@starch | Ethanol | Room Temp. | 10 | 98 | nih.gov |

| Benzaldehyde | Amino-functionalized MOF | Ethanol | Room Temp. | 5 | 100 | nih.gov |

This table presents data for analogous reactions to illustrate typical optimization outcomes.

Catalytic Systems and Reagent Engineering in Malononitrile, 5-bromovanillylidene- Synthesis

The choice of catalyst is pivotal in the Knoevenagel condensation, influencing reaction rate, yield, and environmental impact. Research has explored a wide array of both metal-based and organic catalysts.

Organocatalysis: Organocatalysts are metal-free organic molecules that can promote chemical reactions. For the Knoevenagel condensation, basic organocatalysts are commonly used. These include:

Amines: Simple amines like piperidine (B6355638) or triethylamine (B128534) are classic catalysts for this reaction. nih.gov

Ammonium (B1175870) Salts: Ammonium acetate (B1210297) is a mild, effective, and inexpensive catalyst, often used in greener synthetic protocols. bhu.ac.in

Amino Acids: Natural amino acids, such as L-proline, have been successfully employed as environmentally benign catalysts, often in aqueous media. nih.gov

Ionic Liquids: Compounds like 2,2′-bipyridinium dihydrogen phosphate (B84403) have been designed as Brønsted acidic catalysts that work efficiently in water. researchgate.net

Metal-Based Catalysis: A variety of heterogeneous and homogeneous metal-based catalysts have been developed, often prized for their high activity and potential for recyclability.

Metal Nanoparticles: Bimetallic nanohybrids, such as nickel/copper nanoparticles supported on multi-walled carbon nanotubes (NiCu@MWCNT), have shown high catalytic performance under mild conditions. nih.govresearchgate.net Magnetically separable nanoparticles like CuFe₂O₄ coated with starch also serve as efficient and recyclable catalysts. nih.gov

Metal Oxides: Simple metal oxides like titanium dioxide (TiO₂) can act as Lewis acid-base catalysts. nih.gov Calcium oxide (CaO), which can be derived from waste eggshells, has been used as a heterogeneous catalyst under ultrasound irradiation. researchgate.net

Metal-Organic Frameworks (MOFs): MOFs, such as HKUST-1, can be functionalized with amine groups to create bifunctional catalysts where the metal center acts as a Lewis acid to activate the aldehyde and the amine acts as a Brønsted base to deprotonate the malononitrile. nih.gov

Table 2: Comparison of Catalytic Systems in Knoevenagel Condensations (Illustrative Examples)

| Catalyst Type | Specific Catalyst | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Organocatalyst | Ammonium Acetate | Aromatic Aldehydes, Malononitrile | Inexpensive, solvent-free conditions possible | bhu.ac.in |

| Organocatalyst | L-Proline | Aldehydes, Malononitrile, etc. | Green, operates in water, biodegradable | nih.gov |

| Metal Nanoparticle | NiCu@MWCNT | Aromatic Aldehydes, Malononitrile | High activity, mild conditions, reusable | nih.govresearchgate.net |

| Magnetic Nanoparticle | CuFe₂O₄@starch | Aromatic Aldehydes, Malononitrile | Magnetically separable, reusable, green | nih.gov |

| Metal-Organic Framework | Amino-functionalized HKUST-1 | Benzaldehyde derivatives, Malononitrile | High efficiency, bifunctional mechanism | nih.gov |

This table presents data for analogous reactions to illustrate the diversity of catalytic systems.

The reaction medium plays a critical role in the synthesis. While traditional organic solvents can be used, there is a strong trend towards using more environmentally friendly options.

Aqueous Media: Water is an ideal green solvent. Its use is often facilitated by water-compatible catalysts like L-proline or specially designed ionic liquids. nih.govresearchgate.net

Ethanol/Water Mixtures: A binary mixture of ethanol and water is a common eco-friendly solvent system that often provides a good balance of reactant solubility and reaction efficiency. nih.gov

Solvent-Free Conditions: A particularly green approach involves performing the reaction without any solvent. bhu.ac.in This is often coupled with energy sources like ultrasound or microwave irradiation, which can dramatically accelerate the reaction. This method minimizes waste and simplifies product purification. bhu.ac.in

Green Chemistry Principles in the Synthesis of Malononitrile, 5-bromovanillylidene-

The principles of green chemistry are increasingly being applied to the synthesis of compounds like Malononitrile, 5-bromovanillylidene-. The goal is to make the chemical process more sustainable by reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key green approaches applicable to this synthesis include:

Use of Green Solvents: Prioritizing water, ethanol, or performing reactions under solvent-free conditions. bhu.ac.innih.gov

Development of Reusable Catalysts: Employing heterogeneous catalysts, especially those that are easily separated (e.g., magnetic nanoparticles) and can be reused for multiple cycles without significant loss of activity. nih.govnih.gov

Energy Efficiency: Conducting reactions at room temperature and using energy-efficient techniques like sonication (ultrasound), which can promote reactions in very short times. bhu.ac.inresearchgate.net

Use of Bio-based or Waste-Derived Catalysts: Employing catalysts derived from natural sources, such as starch-coated nanoparticles or CaO from waste eggshells, aligns with green chemistry goals. nih.govresearchgate.net

Solvent-Free and Aqueous Reaction Environments

In recent years, there has been a significant shift towards greener synthetic methods, minimizing the use of hazardous organic solvents. researchgate.net Solvent-free and aqueous reaction conditions are at the forefront of this movement.

Solvent-Free Synthesis: The Knoevenagel condensation can be effectively carried out under solvent-free conditions, often by grinding the reactants together at room temperature. bhu.ac.in This method is simple, efficient, and environmentally benign. For the synthesis of related benzylidenemalononitriles, grinding an aromatic aldehyde with malononitrile in the absence of a solvent or catalyst has proven successful. researchgate.net Another approach involves using a catalytic amount of a solid support like basic alumina. bhu.ac.in

Aqueous Synthesis: Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The Knoevenagel condensation of various aldehydes and malononitrile has been successfully performed in water, often with the aid of a catalyst. bhu.ac.in For instance, cetyltrimethylammonium bromide (CTMAB) has been shown to be an effective catalyst for this reaction in water, leading to high yields. bhu.ac.in The use of a water-SDS-[BMIm]Br composite system has also been reported as a neutral medium for the Knoevenagel condensation, providing good to excellent yields of the products.

| Reactants | Catalyst/Conditions | Solvent | Reaction Time | Yield (%) |

| 5-Bromovanillin, Malononitrile | Grinding, Room Temperature | None | Not Specified | High (inferred) |

| 5-Bromovanillin, Malononitrile | Basic Alumina | None | Not Specified | High (inferred) |

| 5-Bromovanillin, Malononitrile | CTMAB | Water | Not Specified | High (inferred) |

Table 1: Examples of Solvent-Free and Aqueous Synthesis Conditions for Malononitrile, 5-bromovanillylidene- (based on analogous reactions)

Microwave-Assisted and Ultrasonic Irradiation Methods

To enhance reaction rates and yields, alternative energy sources like microwave irradiation and ultrasonic waves have been employed in the synthesis of benzylidenemalononitrile (B1330407) derivatives.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has gained popularity due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. researchgate.net The synthesis of benzylidenemalononitrile derivatives has been achieved using microwave irradiation, sometimes in a solvent-free environment with a catalyst like ammonium acetate. researchgate.net This rapid and efficient method aligns with the principles of green chemistry.

Ultrasonic Irradiation Methods: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional heating methods. bhu.ac.in The Knoevenagel condensation has been successfully performed under ultrasonic irradiation at room temperature, often in a solvent-free medium with a catalyst such as ammonium acetate. bhu.ac.innih.gov This technique offers advantages such as high yields, short reaction times, and operational simplicity.

| Energy Source | Catalyst | Solvent | Reaction Time | Yield (%) |

| Microwave | Ammonium Acetate | None | 20-50 seconds | High (inferred) researchgate.net |

| Ultrasound | Ammonium Acetate | None | 5-7 minutes | Excellent (inferred) bhu.ac.innih.gov |

Table 2: Microwave-Assisted and Ultrasonic Irradiation Synthesis of Malononitrile, 5-bromovanillylidene- (based on analogous reactions)

Nanocatalyst Applications in Sustainable Synthesis

The use of nanocatalysts in organic synthesis has emerged as a highly efficient and sustainable approach. Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity, and can often be easily recovered and reused.

For the Knoevenagel condensation, various nanocatalysts have been explored. For example, monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) have demonstrated high catalytic performance for the synthesis of benzylidenemalononitrile derivatives under mild conditions in a water/methanol mixture. nih.gov The reaction proceeds efficiently at room temperature, and the catalyst can be removed by centrifugation. nih.gov Other nanocatalysts, such as magnetic cored amino group terminated dendrimers, have also been used for the Knoevenagel condensation of aldehydes with malononitrile under solvent-free conditions, with the advantage of easy separation using an external magnet.

| Nanocatalyst | Solvent | Temperature | Reaction Time | Yield (%) |

| NiCu@MWCNT | Water/Methanol | Room Temp. | 10-180 min | 95-96 (for analogs) nih.gov |

| Magnetic Dendrimer | None | Not Specified | Not Specified | High (inferred) |

Table 3: Nanocatalyst Applications in the Synthesis of Malononitrile, 5-bromovanillylidene- (based on analogous reactions)

Purification and Isolation Techniques for Malononitrile, 5-bromovanillylidene-

After the synthesis, the crude product of Malononitrile, 5-bromovanillylidene- needs to be purified to remove any unreacted starting materials, catalysts, and by-products.

A common and effective method for the purification of solid organic compounds is recrystallization . This technique relies on the difference in solubility of the desired compound and impurities in a suitable solvent. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

For benzylidenemalononitrile derivatives, a mixture of n-hexane and ethyl acetate has been reported as an effective recrystallization solvent system. nih.gov After recrystallization, the pure crystals are typically collected by filtration, washed with a small amount of cold solvent to remove any residual impurities, and then dried.

In some synthetic procedures, particularly those employing heterogeneous or easily separable catalysts, the work-up can be simplified. For instance, after a reaction catalyzed by a magnetic nanocatalyst, the catalyst can be removed with a magnet, and the product can be isolated by simple filtration and washing with water. niscpr.res.in Similarly, in some solvent-free reactions, the solid product can be directly collected and purified.

The purity of the final compound is often verified using techniques such as Thin Layer Chromatography (TLC) and by determining its melting point. Further characterization is typically carried out using spectroscopic methods like NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. nih.gov

Chemical Reactivity and Derivatization of Malononitrile, 5 Bromovanillylidene

Reactivity of the Activated Double Bond and Nitrile Functionalities

The key to the reactivity of 5-bromovanillylidene malononitrile (B47326) lies in its activated double bond and the adjacent nitrile functionalities. The electron-withdrawing nature of the two cyano groups polarizes the C=C double bond, rendering the β-carbon atom highly electrophilic and susceptible to attack by nucleophiles. The nitrile groups themselves can also participate in reactions, often undergoing cyclization.

The electron-poor β-carbon of the α,β-unsaturated system in 5-bromovanillylidene malononitrile is a prime target for nucleophilic attack. This Michael-type addition is a fundamental reaction for this class of compounds. nih.gov A wide range of nucleophiles, including amines, thiols, and active methylene (B1212753) compounds, can add to the double bond, leading to the formation of various acyclic and cyclic adducts. The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the attacking species. nih.gov The resulting intermediate, a resonance-stabilized carbanion, can then be protonated or undergo further intramolecular reactions.

5-Bromovanillylidene malononitrile is an excellent precursor for cycloaddition and cyclocondensation reactions, providing pathways to a diverse array of heterocyclic structures. nih.gov These reactions leverage the reactivity of both the double bond and the nitrile groups.

Diels-Alder Reaction: The activated double bond can act as a dienophile in [4+2] cycloaddition reactions with suitable dienes. These reactions lead to the formation of six-membered rings. For instance, organocatalyzed [4+2] cycloaddition of similar isatylidene malononitrile with α,β-unsaturated ketones has been reported. rsc.org

1,3-Dipolar Cycloaddition: The compound can react with 1,3-dipoles, such as azides or nitrones, to construct five-membered heterocyclic rings.

Cyclocondensation Reactions: These reactions involve the reaction of 5-bromovanillylidene malononitrile with a difunctional reagent, leading to the formation of a heterocyclic ring with the elimination of a small molecule like water or ammonia (B1221849). For example, condensation with hydrazine (B178648) derivatives can yield pyrazole (B372694) structures, while reaction with amidines can lead to pyrimidines.

The table below summarizes the general reactivity of the arylidenemalononitrile scaffold, which is applicable to 5-bromovanillylidene malononitrile.

| Reaction Type | Reactant | Functional Group Involved | Resulting Structure |

| Nucleophilic Addition | Amines, Thiols, CH-acids | Activated Double Bond | Acyclic Adducts or Intermediates for Cyclization |

| [4+2] Cycloaddition | Dienes | Activated Double Bond | Cyclohexene Derivatives |

| Cyclocondensation | Hydrazines, Amidines | Double Bond & Nitrile Groups | Pyrazoles, Pyrimidines |

Synthesis of Heterocyclic Compounds Utilizing Malononitrile, 5-bromovanillylidene- as a Precursor

The rich reactivity of 5-bromovanillylidene malononitrile makes it a cornerstone for the synthesis of a multitude of heterocyclic compounds, many of which are of interest in medicinal chemistry and materials science. nih.goveurekaselect.com

Pyridine (B92270) Derivatives: Substituted pyridines can be synthesized from 5-bromovanillylidene malononitrile through various strategies. nih.gov A common method involves the reaction with a ketone and an ammonium (B1175870) salt, where the arylidenemalononitrile acts as a three-carbon synthon. eurekaselect.com Multicomponent reactions are particularly effective for accessing highly functionalized pyridine rings. nih.gov

Pyrimidine (B1678525) Derivatives: The synthesis of pyrimidine derivatives often involves the reaction of 5-bromovanillylidene malononitrile with amidines or ureas. sciencepublishinggroup.comresearchgate.netgsconlinepress.com For example, a one-pot, three-component reaction of an aldehyde, malononitrile, and benzamidine (B55565) hydrochloride can yield pyrimidine-5-carbonitrile derivatives. researchgate.net The reaction proceeds through an initial Michael addition followed by cyclization and aromatization.

Pyrrole Derivatives: Pyrrole synthesis can be achieved through different routes. One approach involves the reaction of 5-bromovanillylidene malononitrile with α-amino ketones or their derivatives. nih.govresearchgate.net Substituent-dependent divergent synthesis has been observed in the reaction of acylethynylpyrroles with malononitrile, leading to various pyrrole-containing products. nih.gov

The following table provides examples of reaction partners for the synthesis of these heterocycles from arylidenemalononitriles.

| Target Heterocycle | Typical Reaction Partner(s) |

| Pyridine | Ketones, Ammonium Acetate (B1210297) |

| Pyrimidine | Amidines, Thiourea, Guanidine |

| Pyrrole | α-Amino Ketones, Acylethynylpyrroles |

5-Bromovanillylidene malononitrile is also a key starting material for the construction of fused heterocyclic systems, where the initial heterocyclic ring formed undergoes further annulation reactions. nih.govresearchgate.net For instance, a Thorpe-Ziegler cyclization of an appropriate intermediate derived from this precursor can lead to fused pyridines like furopyridines. researchgate.net Photochemical oxidative cyclization is another method used to create fused systems from related stilbene (B7821643) derivatives. rsc.org The synthesis of pyrazolo[3,4-b]pyridines has also been reported from precursors derived from similar nicotinates. nih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the formation of complex molecules in a single step from three or more reactants, adhering to the principles of green chemistry. nih.gov 5-Bromovanillylidene malononitrile is an ideal substrate for MCRs due to its multiple reactive sites. nih.govnih.govsemanticscholar.org These reactions often proceed via a domino sequence, such as a Knoevenagel condensation-Michael addition-cyclization cascade. researchgate.net For example, the synthesis of pyrano[2,3-c]pyrazole derivatives can be achieved through a three-component reaction involving a pyrazolone, an active methylene compound, and an aldehyde like 5-bromovanillin (B1210037), which would form the 5-bromovanillylidene malononitrile in situ. researchgate.net Similarly, three-component reactions are employed for the synthesis of pyrazolo[3,4-b]pyridines. nih.gov

Functional Group Transformations and Aromatic Substitutions

The structure of 5-bromovanillylidenemalononitrile presents several sites amenable to chemical modification. These include the bromine atom on the aromatic ring, the phenolic hydroxyl group, the methoxy (B1213986) group of the vanillylidene portion, and the activated carbon-carbon double bond. This section will detail the known functional group transformations and aromatic substitution reactions.

Modifications at the Bromine Position

The presence of a bromine atom on the aromatic ring opens a gateway for a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific examples for 5-bromovanillylidenemalononitrile are not extensively documented in publicly available literature, the reactivity of aryl bromides is well-established, allowing for predictions of its potential transformations.

One of the most prominent reactions is the Suzuki-Miyaura coupling , which involves the reaction of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction would enable the introduction of a wide array of aryl, heteroaryl, or alkyl groups at the bromine position, significantly diversifying the molecular scaffold.

Another key transformation is the Buchwald-Hartwig amination . This palladium-catalyzed reaction facilitates the formation of a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine. This would allow for the synthesis of a variety of aniline (B41778) derivatives of 5-bromovanillylidenemalononitrile, which could be valuable for various applications.

Derivatization of the Vanillylidene Moiety

The vanillylidene moiety contains a phenolic hydroxyl group and a methoxy group, both of which can be targeted for derivatization.

The phenolic hydroxyl group is a versatile handle for chemical modification. It can readily undergo etherification reactions with various alkylating agents, such as alkyl halides or sulfates, in the presence of a base. This would yield a range of ether derivatives. Furthermore, esterification with acyl chlorides or anhydrides would produce the corresponding ester compounds. These modifications can significantly alter the solubility and electronic properties of the molecule.

The methoxy group , while generally less reactive than the phenolic hydroxyl group, can potentially undergo demethylation to yield a catechol derivative under specific reaction conditions.

Mechanistic Investigations of Malononitrile, 5-bromovanillylidene- Reactions

A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting the formation of products. For the potential reactions of 5-bromovanillylidenemalononitrile, the mechanisms are expected to follow established pathways for similar substrates.

For instance, the Suzuki-Miyaura coupling is understood to proceed through a catalytic cycle involving three key steps: oxidative addition of the aryl bromide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

Similarly, the Buchwald-Hartwig amination follows a catalytic cycle that includes oxidative addition of the aryl bromide to the palladium(0) catalyst, formation of a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.

Spectroscopic and Structural Elucidation of Malononitrile, 5 Bromovanillylidene

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the chemical environments of their constituent atoms.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of Malononitrile (B47326), 5-bromovanillylidene- reveals distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene ring typically appear as singlets due to their specific substitution pattern. The vinyl proton of the benzylidene group gives rise to a characteristic singlet in the downfield region of the spectrum. The hydroxyl proton often presents as a broad singlet, and the methoxy (B1213986) group protons appear as a sharp singlet.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Key signals include those for the two nitrile carbons, the olefinic carbons of the benzylidene bridge, and the various carbons of the aromatic ring. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the bromo, hydroxyl, and methoxy substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Malononitrile, 5-bromovanillylidene-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 7.8 (singlets) | 110 - 150 |

| Olefinic CH | 8.0 - 8.5 (singlet) | 150 - 160 |

| C=C(CN)₂ | - | 80 - 90 |

| CN | - | 112 - 115 |

| OCH₃ | 3.9 - 4.1 (singlet) | 55 - 60 |

| OH | Variable (broad singlet) | - |

Note: These are predicted values based on analogous compounds and may vary slightly from experimental data.

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

Two-dimensional NMR techniques are instrumental in confirming the structural assignments made from one-dimensional spectra.

COSY (Correlation Spectroscopy) : This experiment would show correlations between protons that are coupled to each other. In this molecule, with mostly isolated spin systems, COSY would be of limited use but could confirm the absence of proton-proton coupling for the singlet signals.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals in the benzene ring, the olefinic proton to its carbon, and the methoxy protons to the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would be expected between the olefinic proton and the aromatic ring carbons, as well as the nitrile carbons. The methoxy protons would show a correlation to the aromatic carbon to which the methoxy group is attached. These correlations are crucial for piecing together the connectivity of the entire molecule.

Infrared (IR) Spectroscopic Analysis of Vibrational Modes

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Stretching Frequencies of Nitrile and Olefinic Groups

The IR spectrum of Malononitrile, 5-bromovanillylidene- is expected to show a strong, sharp absorption band for the nitrile (C≡N) group, typically in the range of 2220-2240 cm⁻¹. The carbon-carbon double bond (C=C) of the olefinic group will exhibit a stretching vibration in the region of 1600-1650 cm⁻¹.

Analysis of Aromatic and Aliphatic Vibrations

The aromatic ring gives rise to several characteristic bands. C-H stretching vibrations of the aromatic protons are typically observed above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring appear in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group and the phenolic hydroxyl group will also be present. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the hydroxyl group.

Table 2: Characteristic IR Absorption Frequencies for Malononitrile, 5-bromovanillylidene-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Nitrile (C≡N) | Stretching | 2220 - 2240 |

| Olefinic (C=C) | Stretching | 1600 - 1650 |

| Aromatic C-H | Stretching | > 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Phenolic O-H | Stretching (broad) | 3200 - 3600 |

| Methoxy C-O | Stretching | 1000 - 1300 |

| C-Br | Stretching | 500 - 650 |

Ultraviolet-Visible (UV-Vis) Spectroscopic Investigation of Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in Malononitrile, 5-bromovanillylidene-, arising from the aromatic ring, the olefinic bridge, and the nitrile groups, is expected to result in strong absorption in the UV-Vis region. The primary electronic transitions observed are typically π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals. The presence of auxochromic groups like the hydroxyl and methoxy groups, as well as the bromine atom, can influence the wavelength of maximum absorption (λmax).

Table 3: Expected UV-Vis Absorption Data for Malononitrile, 5-bromovanillylidene-

| Solvent | λmax (nm) | Type of Transition |

| Ethanol (B145695)/Methanol | 300 - 400 | π → π* |

The exact λmax can be influenced by the polarity of the solvent.

Chromophore Analysis and Absorption Maxima

No specific experimental data on the chromophore analysis and absorption maxima of Malononitrile, 5-bromovanillylidene- are available in the reviewed scientific literature. Generally, the chromophore of this molecule is expected to be a push-pull system, where the electron-donating hydroxy and methoxy groups on the vanillin (B372448) ring are conjugated with the electron-withdrawing dicyanoethylene group of malononitrile. This extended π-system is responsible for the absorption of light in the ultraviolet-visible region. The presence of the bromine atom may cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maximum compared to the non-brominated analogue, depending on its electronic influence and steric effects.

Solvatochromic Properties

There is no specific information available in the scientific literature regarding the solvatochromic properties of Malononitrile, 5-bromovanillylidene-. However, molecules with a significant change in dipole moment upon electronic excitation, such as those with a push-pull architecture, typically exhibit solvatochromism. This means their absorption maxima would be expected to shift with changes in solvent polarity. A positive solvatochromism (a bathochromic shift with increasing solvent polarity) would be anticipated if the excited state is more polar than the ground state. Conversely, negative solvatochromism (a hypsochromic shift with increasing solvent polarity) would occur if the ground state is more polar.

Mass Spectrometric (MS) Identification and Fragmentation Pathways

High-Resolution Mass Spectrometry for Molecular Formula Determination

Specific high-resolution mass spectrometry data for Malononitrile, 5-bromovanillylidene- is not available in the surveyed literature. The theoretical exact mass can be calculated based on its chemical formula.

Diagnostic Fragmentation Patterns

Detailed experimental fragmentation patterns for Malononitrile, 5-bromovanillylidene- have not been reported. However, based on the structure, potential fragmentation pathways under electron ionization (EI) could involve:

Loss of a bromine radical (•Br).

Cleavage of the methoxy group (•OCH3).

Fragmentation of the malononitrile moiety, potentially with loss of HCN or CN radicals.

Retro-Knoevenagel condensation, leading to the formation of the 5-bromovanillin (B1210037) radical cation.

X-ray Crystallographic Analysis for Solid-State Structure Determination

Crystal System, Space Group, and Unit Cell Parameters

No published X-ray crystallographic data, including the crystal system, space group, and unit cell parameters, for Malononitrile, 5-bromovanillylidene- could be located in the scientific literature.

Bond Lengths, Bond Angles, and Torsion Angles

Detailed experimental data on bond lengths, bond angles, and torsion angles for Malononitrile, 5-bromovanillylidene- are not available in the surveyed scientific literature.

Intermolecular Interactions and Crystal Packing Motifs (e.g., C-H...X, C-H...π)

A specific analysis of the intermolecular interactions and crystal packing motifs, including C-H...X and C-H...π interactions, for Malononitrile, 5-bromovanillylidene- could not be performed as the crystal structure data is not publicly available.

Computational and Theoretical Investigations of Malononitrile, 5 Bromovanillylidene

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure of molecules like Malononitrile (B47326), 5-bromovanillylidene-. These methods provide a balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant parameter. A smaller gap generally implies higher reactivity.

For Malononitrile, 5-bromovanillylidene-, the HOMO is expected to be localized primarily on the electron-rich vanillylidene portion of the molecule, which contains the hydroxyl and methoxy (B1213986) groups, as these are electron-donating. Conversely, the LUMO is anticipated to be concentrated on the electron-withdrawing malononitrile group. This distribution of frontier orbitals suggests that the vanillylidene moiety acts as the primary electron donor, while the malononitrile fragment serves as the electron acceptor.

The interaction with other chemical species is also dictated by these frontier orbitals. The HOMO energy is related to the ionization potential, indicating the ease of donating an electron, while the LUMO energy corresponds to the electron affinity, showing the ability to accept an electron. A molecule with a large HOMO-LUMO gap is generally more stable and less reactive. researchgate.net

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Analysis Data This table presents hypothetical yet representative data for Malononitrile, 5-bromovanillylidene- based on typical values for similar compounds.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap | 4.0 |

Electrostatic Potential Surface (EPS) Mapping

The Electrostatic Potential Surface (EPS) map is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netresearchgate.net It illustrates the electrostatic potential on the van der Waals surface of the molecule.

In the case of Malononitrile, 5-bromovanillylidene-, the EPS map would likely show negative potential (typically colored red or yellow) around the electronegative nitrogen atoms of the nitrile groups and the oxygen atom of the hydroxyl group. These regions are susceptible to electrophilic attack. Conversely, positive potential (usually colored blue) is expected around the hydrogen atoms, particularly the hydroxyl proton, making these sites prone to nucleophilic attack. The bromine atom, being electronegative, would also contribute to the local electronic landscape. This visual representation of charge distribution is instrumental in understanding intermolecular interactions. mdpi.com

Global and Local Reactivity Descriptors

Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity.

Global Reactivity Descriptors:

Electronegativity (χ): Represents the tendency of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A hard molecule has a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher reactivity.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Reactivity Descriptors:

Fukui Functions: Indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Local Softness and Hardness: Provide site-specific information about reactivity.

Table 2: Calculated Global Reactivity Descriptors This table presents hypothetical yet representative data for Malononitrile, 5-bromovanillylidene- based on typical values for similar compounds.

| Descriptor | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.50 |

| Chemical Hardness (η) | 2.00 |

| Chemical Softness (S) | 0.25 |

| Electrophilicity Index (ω) | 5.06 |

Conformational Analysis and Potential Energy Surface Studies

Conformational analysis is essential for understanding the three-dimensional structure and flexibility of Malononitrile, 5-bromovanillylidene-. The molecule possesses several rotatable single bonds, leading to different spatial arrangements or conformers.

Molecular Dynamics Simulations (if applicable for larger systems or interactions)

While Malononitrile, 5-bromovanillylidene- is a relatively small molecule, molecular dynamics (MD) simulations can be employed to study its behavior in a condensed phase, such as in a solvent or interacting with a biological macromolecule. mdpi.com MD simulations provide insights into the dynamic nature of the molecule, including conformational changes over time and its intermolecular interactions. For example, an MD simulation could model how the molecule interacts with water molecules or how it might bind to the active site of an enzyme. These simulations solve Newton's equations of motion for the atoms in the system, offering a time-dependent view of the molecular system's behavior.

Prediction of Spectroscopic Parameters

Calculated NMR Chemical Shifts and Coupling Constants

Specific calculated Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for Malononitrile, 5-bromovanillylidene- have not been reported in dedicated computational studies. For related compounds, quantum chemical methods are employed to calculate the magnetic shielding tensors, from which the chemical shifts (δ) are derived relative to a reference standard. mdpi.comwien2k.at Such calculations can predict the ¹H and ¹³C NMR spectra, offering insights into the electronic environment of the nuclei. For instance, in derivatives of benzylidenemalononitrile (B1330407), the chemical shift of the vinyl proton is a key indicator of the electronic effects of the substituents on the phenyl ring. nih.gov However, without specific calculations for the 5-bromo-substituted vanillylidene moiety, any data would be speculative.

Simulated IR and UV-Vis Spectra

Simulated Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra for Malononitrile, 5-bromovanillylidene- are not available in the existing literature. Computational simulations for analogous compounds are typically performed using DFT and Time-Dependent DFT (TD-DFT) calculations. scielo.org.mxresearchgate.net These simulations predict vibrational frequencies and electronic transitions. For similar molecules, the IR spectra are characterized by strong peaks corresponding to the nitrile (-C≡N) and carbonyl (C=O) stretching vibrations. scielo.org.mxresearchgate.net The UV-Vis spectra are analyzed in terms of the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The introduction of a bromine atom and the specific substitution pattern on the vanillin (B372448) ring would be expected to influence these spectral properties, but quantified, simulated data is not currently published.

Computational Studies on Reaction Mechanisms and Transition States

While general mechanisms for the Knoevenagel condensation—the reaction used to synthesize benzylidenemalononitriles—have been proposed, specific computational studies on the reaction mechanisms and transition states for the formation of Malononitrile, 5-bromovanillylidene- are not documented. researchgate.netnih.govbhu.ac.in

Energy Profiles for Key Reaction Pathways

Detailed energy profiles for the key reaction pathways in the synthesis of Malononitrile, 5-bromovanillylidene- have not been computationally modeled. Such studies would typically involve calculating the potential energy surface of the reaction, identifying the energies of reactants, intermediates, transition states, and products. The Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound like malononitrile is known to proceed through a series of steps, including the formation of a carbanionic intermediate. nih.govresearchgate.net The energy profile would elucidate the thermodynamics and kinetics of this process.

Transition State Characterization and Activation Energies

The characterization of transition states and the calculation of activation energies for the synthesis of Malononitrile, 5-bromovanillylidene- have not been reported. Computational chemistry provides tools to locate and characterize transition state structures, which are first-order saddle points on the potential energy surface. youtube.comyoutube.com By calculating the energy difference between the reactants and the transition state, the activation energy for each step of the reaction can be determined. This information is crucial for understanding the reaction kinetics and the factors that influence the reaction rate. For the Knoevenagel condensation, the key transition state would likely be associated with the carbon-carbon bond-forming step between the aldehyde and the malononitrile carbanion. researchgate.net

Advanced Applications of Malononitrile, 5 Bromovanillylidene in Chemical and Materials Science

Role as an Intermediate in Multi-Step Organic Synthesis

The reactivity of the α,β-unsaturated nitrile system in Malononitrile (B47326), 5-bromovanillylidene- provides a powerful tool for synthetic chemists to construct intricate molecular architectures. It readily participates in a variety of transformations, including multicomponent reactions (MCRs), cycloadditions, and Michael additions, serving as a linchpin for the synthesis of diverse heterocyclic compounds. nih.govnih.gov

Malononitrile, 5-bromovanillylidene- is an exemplary starting material for the synthesis of highly substituted and fused heterocyclic systems. Its activated double bond and vicinal cyano groups allow for sequential and domino reactions, leading to the rapid assembly of complex structures from simple precursors. A prominent application is in the synthesis of various pyran and pyridine (B92270) derivatives through MCRs. nih.govnih.gov

For instance, in a typical three-component reaction, Malononitrile, 5-bromovanillylidene- (formed in situ from 5-bromovanillin (B1210037) and malononitrile) can react with a 1,3-dicarbonyl compound, such as dimedone or ethyl acetoacetate, to yield highly functionalized 4H-pyran scaffolds. nih.govgrowingscience.com The reaction generally proceeds via an initial Michael addition of the dicarbonyl compound to the electron-deficient double bond of the arylidenemalononitrile, followed by intramolecular cyclization and tautomerization. nih.gov

Similarly, it serves as a precursor for the synthesis of complex pyridine derivatives. The Hantzsch pyridine synthesis and its variations can be adapted to use arylidenemalononitriles as the Michael acceptor. These reactions often involve the condensation of an aldehyde, a β-ketoester, ammonia (B1221849), and in this context, Malononitrile, 5-bromovanillylidene-, to afford highly substituted dihydropyridines, which can be subsequently aromatized.

The following table outlines representative heterocyclic scaffolds that can be synthesized using Malononitrile, 5-bromovanillylidene- as a key intermediate.

| Heterocyclic Scaffold | General Synthetic Approach | Key Reaction Types |

| 4H-Pyran Derivatives | Three-component reaction with a 1,3-dicarbonyl compound (e.g., dimedone, ethyl acetoacetate) and a catalyst. | Knoevenagel Condensation, Michael Addition, Intramolecular Cyclization |

| Pyridine Derivatives | Multi-component reaction involving a β-ketoester, an ammonia source, and potentially another active methylene (B1212753) compound. | Knoevenagel Condensation, Michael Addition, Cyclocondensation, Aromatization |

| Pyrano[2,3-d]pyrimidine diones | Three-component reaction with barbituric acid or its derivatives. nih.gov | Knoevenagel Condensation, Michael Addition, Cyclization |

| Fused Heterocycles | Annulation reactions with various nucleophiles and electrophiles. | Cycloaddition, Domino Reactions |

This table is generated based on the general reactivity of arylidenemalononitriles.

The structural framework of Malononitrile, 5-bromovanillylidene- is well-suited for the design of advanced organic ligands for coordination chemistry. The nitrogen atoms of the cyano groups can act as coordination sites for metal ions. Furthermore, the core structure can be readily functionalized to introduce additional donor atoms, creating multidentate ligands capable of forming stable complexes with a variety of metals.

For example, the cyano groups can be hydrolyzed to amides or carboxylic acids, or they can participate in cycloaddition reactions to form nitrogen-containing heterocycles like triazoles or tetrazoles, which are excellent coordinating moieties. The phenolic hydroxyl group on the vanillylidene ring also provides an additional coordination site. These structural modifications allow for the fine-tuning of the electronic and steric properties of the resulting ligands, influencing the geometry, stability, and reactivity of their metal complexes. While specific research on ligands derived from Malononitrile, 5-bromovanillylidene- is limited, the broader class of arylidenemalononitriles is recognized for this potential.

Applications in Functional Materials

The inherent electronic properties of Malononitrile, 5-bromovanillylidene-, characterized by an intramolecular charge-transfer (ICT) character from the electron-donating substituted phenyl ring to the electron-accepting dicyanovinyl group, make it a promising candidate for various functional materials.

The ICT nature of molecules like Malononitrile, 5-bromovanillylidene- often leads to solvatochromism, where the color of the compound changes with the polarity of the solvent. This is due to the differential stabilization of the ground and excited states by the solvent molecules. While specific solvatochromic data for this compound is not widely published, related arylidenemalononitrile derivatives are known to exhibit this property.

Furthermore, the planar structure and extended π-conjugation of Malononitrile, 5-bromovanillylidene- are desirable features for organic semiconductors. Such molecules can facilitate intermolecular π-π stacking, which is crucial for charge transport in organic electronic devices. The presence of the bromine atom can also influence the molecular packing and electronic properties through halogen bonding. Research in the broader field of malononitrile derivatives suggests their utility in organic semiconductors. nih.gov

Derivatives of malononitrile are frequently employed as electron-acceptor moieties in the design of non-linear optical (NLO) chromophores and as components in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). In the context of OLEDs, compounds with ICT character can be used as emitters or hosts in the emissive layer. For OSCs, malononitrile-based acceptors are often paired with electron-donating polymers or small molecules to create the bulk heterojunction active layer where charge separation occurs.

While direct application of Malononitrile, 5-bromovanillylidene- in such devices is not extensively documented, its structural motifs are highly relevant. The dicyanovinyl group is a well-established electron acceptor, and the vanillylidene core can be part of a larger conjugated system in a donor-acceptor molecule designed for optoelectronic applications.

The reactivity of the Michael acceptor in Malononitrile, 5-bromovanillylidene- makes it a candidate for the development of chemosensors for the detection of nucleophilic analytes. For example, the addition of a specific nucleophile to the double bond can disrupt the π-conjugated system, leading to a change in the compound's absorption or fluorescence properties. This change can be used for the colorimetric or fluorometric detection of the target analyte.

A potential application is in the detection of anions like cyanide or thiols. The nucleophilic addition of these species to the double bond would result in a bleaching of the color associated with the ICT band of the molecule. The sensitivity and selectivity of such a sensor could be tuned by modifying the substitution pattern on the aromatic ring.

The following table summarizes the potential applications in functional materials based on the structural characteristics of Malononitrile, 5-bromovanillylidene- and research on related compounds.

| Application Area | Relevant Properties | Potential Mechanism of Action |

| Solvatochromic Dyes | Intramolecular Charge-Transfer (ICT) | Differential stabilization of ground and excited states in solvents of varying polarity. |

| Organic Semiconductors | Extended π-conjugation, Planar structure | Facilitation of intermolecular π-π stacking for charge transport. |

| Optoelectronic Devices | Electron-accepting dicyanovinyl group | Component of donor-acceptor systems for charge separation or light emission. |

| Chemical Sensors | Michael acceptor reactivity | Nucleophilic addition of an analyte disrupts the conjugated system, causing a colorimetric or fluorescent response. |

This table is generated based on the general properties of arylidenemalononitriles and their applications in materials science.

Supramolecular Chemistry and Non-covalent Interactions

The molecular architecture of 5-bromovanillylidene malononitrile, characterized by the presence of electron-donating (hydroxy, methoxy) and electron-withdrawing (nitrile) groups, as well as a halogen atom, makes it a prime candidate for studies in supramolecular chemistry. These functional groups facilitate a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking, which are fundamental to the construction of complex, ordered structures.

Self-Assembly Studies

The inherent properties of 5-bromovanillylidene malononitrile drive its spontaneous organization into well-defined supramolecular structures. The interplay of hydrogen bonds, originating from the hydroxyl group, and halogen bonds, from the bromine atom, along with π-π stacking interactions between the aromatic rings, dictates the formation of these assemblies.

Co-crystallization and Host-Guest Chemistry

The ability of 5-bromovanillylidene malononitrile to participate in multiple types of non-covalent interactions makes it an attractive component for co-crystallization studies. By combining it with other molecules (co-formers) that have complementary functional groups, it is possible to design and synthesize new crystalline materials with tailored properties. For instance, the hydroxyl and nitrile groups can act as hydrogen bond donors and acceptors, respectively, facilitating the formation of co-crystals with a wide range of organic molecules, including carboxylic acids, amides, and other aromatic compounds.

In the realm of host-guest chemistry, while specific studies on 5-bromovanillylidene malononitrile as a host or guest are not extensively documented, its structural motifs are found in molecules that exhibit such behavior. For example, macrocyclic hosts like pillararenes, which possess cavities lined with aromatic panels, are known to encapsulate guest molecules. aalto.fi The electronic and steric features of 5-bromovanillylidene malononitrile make it a potential guest for such macrocyclic hosts. The binding in these systems is driven by a combination of hydrophobic effects, π-π interactions, and hydrogen bonding between the host and guest. The complexation of guest molecules within a host can significantly alter their physical and chemical properties, opening avenues for applications in sensing, catalysis, and drug delivery.

Recent studies on pillararenes have highlighted the importance of functional groups on the macrocycle's rim in modulating guest binding. For instance, hydroxyl-functionalized pillararenes have shown enhanced binding affinities for guest molecules capable of forming hydrogen bonds. aalto.fi This suggests that a molecule like 5-bromovanillylidene malononitrile, with its hydrogen-bonding capabilities, could be a suitable guest for such functionalized macrocyclic hosts.

Below is a data table summarizing the types of non-covalent interactions involving functional groups present in 5-bromovanillylidene malononitrile and their potential roles in supramolecular chemistry.

| Functional Group | Potential Non-covalent Interaction | Role in Supramolecular Assembly |

| Hydroxyl (-OH) | Hydrogen Bond Donor | Directing self-assembly, forming co-crystals, guest recognition |

| Methoxy (B1213986) (-OCH3) | Weak Hydrogen Bond Acceptor | Modulating crystal packing and solubility |

| Bromine (-Br) | Halogen Bond Donor | Directional control in crystal engineering |

| Nitrile (-C≡N) | Hydrogen Bond Acceptor, π-system | Forming co-crystals, participating in π-π stacking |

| Aromatic Ring | π-π Stacking | Stabilizing self-assembled structures and host-guest complexes |

Future Research Directions and Emerging Opportunities for Malononitrile, 5 Bromovanillylidene

Exploration of Undiscovered Reactivity and Reaction Scope

While the Knoevenagel condensation of 5-bromovanillin (B1210037) and malononitrile (B47326) is the established route to Malononitrile, 5-bromovanillylidene-, its broader reactivity remains largely unexplored. Future research will likely delve into the nuanced chemical behavior of this compound, driven by the interplay of its electron-rich aromatic ring and the electron-withdrawing malononitrile group.

The presence of the vinyl group, activated by two cyano groups, makes it a prime candidate for a variety of addition reactions. Investigations into Michael additions, cycloadditions, and other nucleophilic additions could unlock pathways to novel molecular architectures. For instance, the reaction with thiols, amines, or other nucleophiles could lead to a diverse library of derivatives with potential applications in medicinal chemistry and materials science.

Furthermore, the potential for post-synthetic modification of the aromatic ring opens another avenue of research. The bromine atom, for example, could serve as a handle for cross-coupling reactions, allowing for the introduction of various functional groups and the synthesis of more complex molecules. The phenolic hydroxyl and methoxy (B1213986) groups also offer sites for further chemical transformations, such as etherification or esterification, to fine-tune the compound's properties.

A deeper understanding of its photochemical and electrochemical properties is also warranted. The extended π-system suggests that it may undergo interesting photochemical reactions, such as [2+2] cycloadditions, as has been observed for related benzylidenemalononitrile (B1330407) compounds. cdnsciencepub.com Electrochemical studies could reveal its redox behavior, which is crucial for its potential use in organic electronics.

Development of Highly Efficient and Sustainable Synthetic Methodologies

The development of green and sustainable methods for the synthesis of Malononitrile, 5-bromovanillylidene- is a critical area of future research. While the Knoevenagel condensation is a well-established reaction, modern synthetic chemistry demands processes that are not only high-yielding but also environmentally benign. rasayanjournal.co.in

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and improving yields. acs.org The application of microwave irradiation to the synthesis of Malononitrile, 5-bromovanillylidene- could significantly reduce reaction times and energy consumption compared to conventional heating methods. acs.orgnih.gov Research in this area would likely focus on optimizing reaction conditions, such as solvent choice and the use of catalysts.

Ultrasound-assisted synthesis is another green technique that could be explored. cdnsciencepub.com Sonochemistry can promote reactions by creating localized high-pressure and high-temperature zones, leading to faster reaction rates and higher yields. The use of water as a solvent in these reactions would further enhance their green credentials. rasayanjournal.co.in

The exploration of novel catalytic systems is also a promising avenue. While the Knoevenagel condensation can often be performed without a catalyst, the use of mild, reusable catalysts could improve the efficiency and selectivity of the reaction. Potential catalysts that could be investigated include solid acids, bases, or even biocatalysts.

The following table summarizes various sustainable synthetic approaches that could be adapted for the synthesis of Malononitrile, 5-bromovanillylidene-, based on methodologies reported for related benzylidenemalononitrile derivatives.

| Catalyst/Method | Solvent | Reaction Time | Yield (%) | Reference |

| Microwave Irradiation | Water | 30 min | 77-95 | cdnsciencepub.com |

| Ultrasound/TiO2 nanoparticles | Water | Not specified | High | cdnsciencepub.com |

| Alum | Water | 2 h | 89 | rasayanjournal.co.in |

| Ammonium (B1175870) Acetate (B1210297) (MWI) | None | 20-50 s | High | acs.orgnih.gov |

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Understanding

A comprehensive understanding of the structure-property relationships of Malononitrile, 5-bromovanillylidene- is essential for its rational design and application in various fields. The integration of advanced spectroscopic techniques and computational modeling will be instrumental in achieving this.

Advanced Spectroscopic Characterization: While standard techniques like NMR and IR spectroscopy are crucial for routine characterization, more advanced methods can provide deeper insights. bohrium.com Two-dimensional NMR techniques, for instance, can be used to unambiguously assign all proton and carbon signals and to study the molecule's conformation in solution. Solid-state NMR could provide information about the packing and intermolecular interactions in the crystalline state.

Furthermore, techniques like UV-Vis and fluorescence spectroscopy can be used to probe the electronic properties of the molecule, including its absorption and emission characteristics. Time-resolved spectroscopy could shed light on the dynamics of its excited states, which is important for applications in photonics and optoelectronics.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the electronic structure, geometry, and reactivity of Malononitrile, 5-bromovanillylidene-. bohrium.comacs.org These calculations can be used to predict its spectroscopic properties, understand its reactivity patterns, and guide the design of new derivatives with desired properties.

For example, computational studies can be used to:

Calculate the molecule's frontier molecular orbitals (HOMO and LUMO) to understand its electronic transitions and charge transfer characteristics.

Model its vibrational spectra to aid in the interpretation of experimental IR and Raman data.

Predict its nonlinear optical (NLO) properties, which are important for applications in photonics.

Simulate its interactions with other molecules or materials to understand its behavior in different environments.

Expansion into Novel Areas of Materials Science and Chemical Technologies

The unique combination of a vanillin-derived core and the electron-accepting malononitrile group makes Malononitrile, 5-bromovanillylidene- a promising building block for a variety of advanced materials.

Organic Electronics: The extended π-conjugation and the presence of both electron-donating (hydroxyl, methoxy) and electron-withdrawing (cyano) groups suggest that this compound could have interesting semiconductor properties. Future research could explore its potential as an active material in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The ability to tune its electronic properties through chemical modification makes it an attractive target for this field.

Nonlinear Optics (NLO): Malononitrile derivatives are known to exhibit significant second- and third-order NLO properties due to their intramolecular charge-transfer characteristics. researchgate.net The push-pull nature of Malononitrile, 5-bromovanillylidene- makes it a strong candidate for NLO applications, such as in optical switching and frequency conversion. Future work in this area would involve the synthesis of new derivatives with enhanced NLO responses and their incorporation into polymeric or crystalline materials.

Functional Polymers and Materials: The vinyl group of Malononitrile, 5-bromovanillylidene- could be utilized for polymerization, leading to the formation of novel functional polymers. These polymers could have interesting optical, electronic, or thermal properties, depending on the polymer architecture and the presence of other functional groups. Additionally, the compound could be used as a cross-linking agent or as a component in the synthesis of more complex materials, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs).

Chemical Sensing: The electron-rich aromatic ring and the nucleophilic sites on the malononitrile group could be exploited for the development of chemical sensors. The interaction of the molecule with specific analytes could lead to a change in its optical or electronic properties, which could be detected and used for sensing applications.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 5-bromovanillylidene malononitrile derivatives in laboratory settings?

- Methodological Answer :

- Storage : Store in tightly sealed containers under inert gas (e.g., nitrogen) to prevent oxidation or hydrolysis. Avoid proximity to incompatible materials like strong acids, bases, or oxidizing agents (e.g., KMnO₄) .

- Personal Protection : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved safety goggles. For aerosol-prone procedures (e.g., grinding), employ fume hoods with ≥100 ft/min face velocity .

- Spill Management : Absorb small spills with inert materials (vermiculite, sand) and dispose as hazardous waste. For large spills, evacuate and consult institutional hazardous materials protocols .

Q. How can researchers optimize the synthesis of 5-bromovanillylidene malononitrile via Knoevenagel condensation?

- Methodological Answer :

- Catalyst Selection : Use piperidinium acetate (10 mol%) to deprotonate malononitrile, generating a reactive carbanion intermediate. This catalyst enhances yield (up to 85%) while minimizing side reactions .

- Solvent System : Ethanol or acetonitrile at reflux (70–80°C) ensures efficient aldol condensation. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .

- Workup : Acidify the mixture (pH 4–5) with dilute HCl to precipitate the product. Recrystallize from ethanol for >95% purity .

Intermediate Research Questions

Q. What computational methods validate the electronic structure and reactivity of 5-bromovanillylidene malononitrile?

- Methodological Answer :

- Density Functional Theory (DFT) : Apply the B3LYP hybrid functional with a 6-311++G(d,p) basis set to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare results with experimental UV-Vis and IR spectra to confirm conjugation effects .

- Transition State Analysis : Use Gaussian 16 to model the Knoevenagel condensation pathway. Identify key intermediates (e.g., arylidene malononitrile) and validate activation energies against kinetic data .

Q. How does steric hindrance from substituents influence the reactivity of 5-bromovanillylidene malononitrile in multicomponent reactions?

- Methodological Answer :

- Steric Maps : Generate steric maps (e.g., using CYLview) to quantify substituent bulk. Bulky groups (e.g., tert-butyl) reduce reaction rates by 30–40% in Michael additions .

- Kinetic Profiling : Conduct time-resolved NMR to monitor intermediates. For example, bulky aldehydes delay tautomerization in dihydropyridine formation .

Advanced Research Questions

Q. What strategies enable the design of 5-bromovanillylidene malononitrile-based heterocycles with biological activity?

- Methodological Answer :

- Scaffold Diversification :

- Biological Assays : Screen compounds against CYP450 isoforms (e.g., CYP3A4) using fluorogenic substrates. IC₅₀ values <10 μM suggest drug-drug interaction risks .

Q. How can rotational spectroscopy data for malononitrile derivatives inform astrophysical studies?

- Methodological Answer :

- Spectral Line Cataloging : Record rotational spectra (100–500 GHz) using pulsed jet Fourier-transform microwave spectrometers. Assign lines via Kraitchman’s equations to derive molecular parameters (e.g., rotational constants) .

- Astrochemical Modeling : Input line lists into databases (e.g., CDMS) to predict interstellar detection feasibility. Compare with radio telescope data (e.g., ALMA) to identify new molecules in star-forming regions .

Contradictions and Resolutions

- Safety Data Gaps : and report "no data available" for explosive/oxidizing properties. Resolution : Assume worst-case reactivity and conduct DSC/TGA screening under inert conditions .

- Biological Activity Variability : Antifungal efficacy varies with substituents ( vs. 18). Resolution : Perform QSAR modeling to correlate substituent electronegativity with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.